molecular formula C14H13NO2 B379639 1-(ethoxymethyl)benzo[cd]indol-2(1H)-one

1-(ethoxymethyl)benzo[cd]indol-2(1H)-one

Cat. No.: B379639
M. Wt: 227.26g/mol
InChI Key: NDCSYAWFNJMLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethoxymethyl)benzo[cd]indol-2(1H)-one (CAS: 114044-37-0) is a benzo[cd]indol-2(1H)-one derivative characterized by an ethoxymethyl substituent at the N1 position. Its molecular formula is C₁₄H₁₃NO₂, with a molar mass of 227.26 g/mol .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26g/mol

IUPAC Name

1-(ethoxymethyl)benzo[cd]indol-2-one

InChI

InChI=1S/C14H13NO2/c1-2-17-9-15-12-8-4-6-10-5-3-7-11(13(10)12)14(15)16/h3-8H,2,9H2,1H3

InChI Key

NDCSYAWFNJMLRY-UHFFFAOYSA-N

SMILES

CCOCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Canonical SMILES

CCOCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : C6 modifications (e.g., isoxazole, benzimidazole) are common for enhancing target binding (e.g., BRD4 inhibition) , while N1 alkylation (e.g., ethoxymethyl, ethyl) improves solubility and bioavailability .
  • Synthetic Complexity : Derivatives with polyamine chains (e.g., 15c) require multi-step syntheses with moderate yields (33–48%) , whereas simpler alkylations (e.g., Compound 19) achieve high yields (90%) .

Key Findings :

  • BET Inhibitors: C6-isoxazole derivatives (e.g., Compound 85) exhibit nanomolar affinity for BRD4, with improved pharmacokinetics over early analogs .
  • Anti-Metastatic Agents: N1-polyamine derivatives (e.g., 15c) disrupt lysosomal function, reducing metastasis in hepatocellular carcinoma models .

Insights :

  • Lipophilicity : Ethoxymethyl substitution (LogP ~2.5) balances solubility and membrane permeability, contrasting with polar polyamine derivatives (LogP ~1.8) .

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